molecular formula C11H9NO B11916298 3-Methylisoquinoline-6-carbaldehyde

3-Methylisoquinoline-6-carbaldehyde

Cat. No.: B11916298
M. Wt: 171.19 g/mol
InChI Key: XWOIPZXQGRBYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoquinoline-6-carbaldehyde: is an organic compound with the molecular formula C11H9NO . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by the presence of a methyl group at the third position and an aldehyde group at the sixth position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the isoquinoline ring . Another method involves the Pfitzinger reaction , where isoquinoline is reacted with an aromatic aldehyde in the presence of a base .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis . This method is preferred due to its efficiency, reduced reaction times, and lower energy consumption . The reaction conditions typically involve the use of microwave irradiation to accelerate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: 3-Methylisoquinoline-6-carboxylic acid

    Reduction: 3-Methylisoquinoline-6-methanol

    Substitution: Various substituted isoquinoline derivatives

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . For example, it has been shown to interact with DNA through intercalation, which can lead to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer drug development.

Comparison with Similar Compounds

  • 3-Methylisoquinoline
  • 6-Methylisoquinoline
  • 3-Methylquinoline
  • 6-Methylquinoline

Comparison: 3-Methylisoquinoline-6-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs . For instance, while 3-Methylisoquinoline and 6-Methylisoquinoline primarily undergo substitution reactions, this compound can also undergo oxidation and reduction reactions . This versatility makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-methylisoquinoline-6-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-4-11-5-9(7-13)2-3-10(11)6-12-8/h2-7H,1H3

InChI Key

XWOIPZXQGRBYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C=O)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.